molecular formula C22H19NOS B14201784 N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide CAS No. 917876-81-4

N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide

Cat. No.: B14201784
CAS No.: 917876-81-4
M. Wt: 345.5 g/mol
InChI Key: UYBGBYPQTQEACU-JOCHJYFZSA-N
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Description

N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide is a chemical compound known for its unique structure and properties. It is a member of the benzamide family, which is widely used in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a benzamide group attached to a diphenyl-sulfanylidene-propan-2-yl moiety, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(1R,2R)-1,2-diphenyl-1,2-ethanediyl]bis[2-(diphenylphosphino)-benzamide]
  • N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide

Uniqueness

N-[(2R)-1,2-Diphenyl-1-sulfanylidenepropan-2-yl]benzamide is unique due to its specific structural features, such as the diphenyl-sulfanylidene-propan-2-yl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

917876-81-4

Molecular Formula

C22H19NOS

Molecular Weight

345.5 g/mol

IUPAC Name

N-[(2R)-1,2-diphenyl-1-sulfanylidenepropan-2-yl]benzamide

InChI

InChI=1S/C22H19NOS/c1-22(19-15-9-4-10-16-19,20(25)17-11-5-2-6-12-17)23-21(24)18-13-7-3-8-14-18/h2-16H,1H3,(H,23,24)/t22-/m1/s1

InChI Key

UYBGBYPQTQEACU-JOCHJYFZSA-N

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=S)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C1=CC=CC=C1)(C(=S)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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